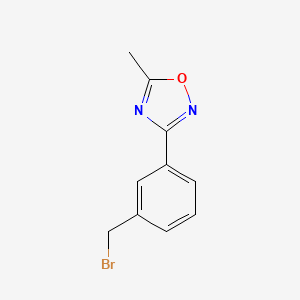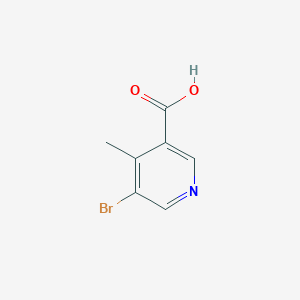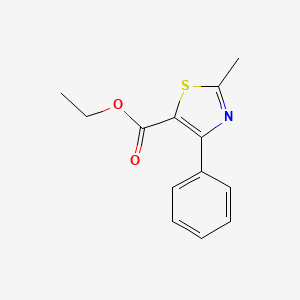
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a chemical compound with the linear formula C10H16BrNO3 . It is used as a pharma building block and may be used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate mainly consists of three steps: Boc anhydride protection, oxidation, and reduction . It is also involved in the synthesis of spirorifamycins containing a piperidine ring structure .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is C10H16BrNO3 . The InChI string representation of its structure isInChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 . Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate are not detailed in the search results, it is known to participate in the synthesis of various compounds .Physical And Chemical Properties Analysis
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate has a molecular weight of 278.14 g/mol . It is a solid at room temperature . Its XLogP3-AA value, which predicts the compound’s lipophilicity, is 1.5 .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is a versatile intermediate in organic synthesis. Research shows its utility in the stereoselective synthesis of piperidine derivatives, a class of compounds with broad applications in medicinal chemistry and drug development. For instance, studies have illustrated its role in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting its potential in producing cis and trans isomers through the Mitsunobu reaction and subsequent alkaline hydrolysis (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). This reactivity profile underscores its significance in synthesizing chiral building blocks for drug discovery.
In Drug Synthesis
Further emphasizing its role in drug synthesis, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate serves as a critical intermediate in the preparation of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. Efficient synthesis routes starting from accessible reagents highlight the compound's contribution to simplifying drug manufacturing processes and enhancing yields, making it invaluable for industrial scale-up and the production of therapeutics (Chen Xin-zhi, 2011).
Advanced Chemical Transformations
Moreover, the compound's chemistry is exploited in advanced transformations, such as the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, leading to the production of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These derivatives are promising synthons for the preparation of diverse piperidine derivatives, illustrating the compound's versatility in synthesizing complex molecules for various scientific and pharmacological applications (Moskalenko & Boev, 2014).
X-ray Studies and Structural Analysis
X-ray studies reveal the structural dynamics of related derivatives, providing insights into the molecular configurations that influence their chemical reactivity and interactions. For example, X-ray analysis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate offers a deeper understanding of its crystalline structure and the axial orientation of side chains, which are critical for designing compounds with desired biological activities (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWGRRBHQUREDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443510 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
CAS RN |
188869-05-8 | |
| Record name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butyloxycarbonyl-3-bromo-4-oxopiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

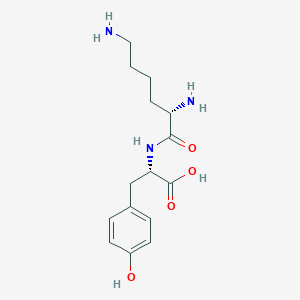
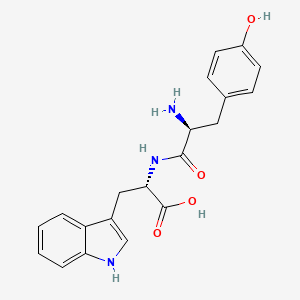
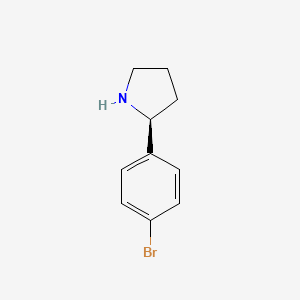
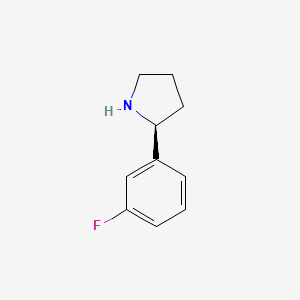
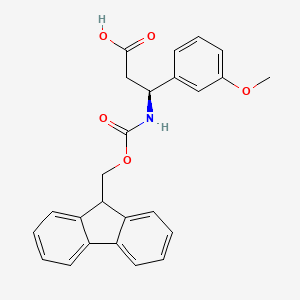
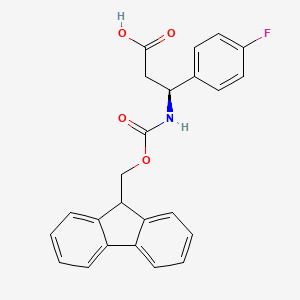
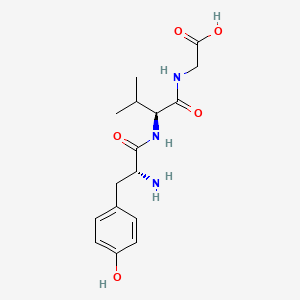
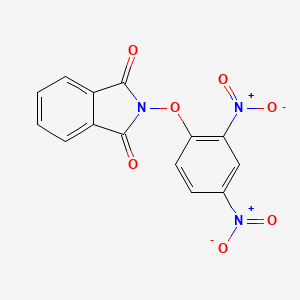
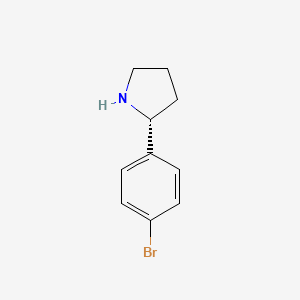
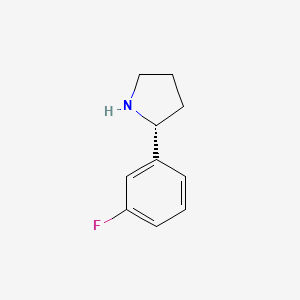
![[5-(2-Furyl)-1h-pyrazol-3-yl]methanol](/img/structure/B1337243.png)
